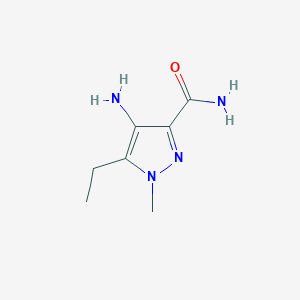

4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide

描述

4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide is a pyrazole derivative characterized by a 1-methyl group at the pyrazole nitrogen (N1), an ethyl substituent at position 5 (C5), an amino group at position 4 (C4), and a carboxylic acid amide at position 3 (C3). Its molecular formula is C₇H₁₂N₄O (calculated based on structural analysis). This compound is of interest in medicinal chemistry due to the versatility of the pyrazole scaffold in targeting enzymes and receptors, particularly kinases. Its synthesis typically involves multi-step reactions, including amidation and substitution, as seen in analogous pyrazole derivatives.

属性

IUPAC Name |

4-amino-5-ethyl-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-4-5(8)6(7(9)12)10-11(4)2/h3,8H2,1-2H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVNGCZZXMLAOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593603 | |

| Record name | 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxamidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247583-80-8 | |

| Record name | 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxamidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide typically involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the environmental impact of the synthesis process .

化学反应分析

Types of Reactions

4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the amide group to yield amines or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a wide range of substituted pyrazoles with varying functional groups .

科学研究应用

Pharmacological Applications

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including 4-amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide, which showed promising activity against a range of microbial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

2. Anti-inflammatory and Analgesic Effects

Another significant application is in the development of anti-inflammatory and analgesic agents. A series of studies have synthesized compounds related to pyrazoles that demonstrated considerable analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, certain derivatives exhibited lower ulcerogenic potential while maintaining efficacy in pain relief, indicating their potential as safer alternatives in pain management therapies .

3. Anticonvulsant Properties

The anticonvulsant activity of pyrazole derivatives has also been explored. Compounds similar to this compound have been documented for their effectiveness in controlling epilepsy and muscle spasticity. The underlying mechanism may involve modulation of neurotransmitter systems, thereby stabilizing neuronal excitability .

Agrochemical Applications

1. Herbicides and Pesticides

The compound's structural characteristics make it suitable for developing agrochemicals. Research has shown that pyrazole derivatives can serve as herbicides or insecticides due to their ability to interfere with specific biochemical pathways in plants and pests. This application not only enhances crop yield but also promotes sustainable agricultural practices by minimizing chemical runoff .

Material Science Applications

1. Synthesis of Functional Materials

In material science, this compound has been utilized in synthesizing functional materials such as polymers and nanocomposites. The compound's ability to form stable complexes with metal ions allows for the development of advanced materials with tailored properties for electronics and catalysis .

Case Studies

作用机制

The mechanism of action of 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets depend on the specific derivative and its intended application.

相似化合物的比较

Table 1: Key Structural and Functional Differences

Functional and Pharmacological Implications

(i) Positional Isomerism

The target compound’s 5-ethyl and 3-carboxamide groups contrast with the 5-carboxamide and 3-methyl groups in its positional isomer (CAS 89239-62-3). This difference likely alters hydrogen-bonding capacity and steric hindrance, affecting interactions with enzymatic active sites. For example, the 3-carboxamide in the target compound may engage in stronger hydrogen bonding compared to the 3-methyl group in the isomer.

(ii) Substituent Bulkiness and Solubility

The piperazine sulfonyl benzoylamino derivative (Table 1, Row 4) demonstrates how bulky substituents enhance target specificity but reduce metabolic stability. In contrast, the target compound’s smaller ethyl and methyl groups improve membrane permeability while maintaining moderate solubility due to the polar carboxamide.

(iii) Heterocyclic Fusion

Pyrazolo[4,3-d]pyrimidine derivatives (e.g., ) incorporate fused rings, increasing molecular rigidity and planarity. This structural feature enhances binding to ATP pockets in kinases but raises synthetic complexity.

生物活性

4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide (CAS No. 247583-80-8) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its antiviral, anticancer, and anti-inflammatory activities, supported by research findings and case studies.

- Molecular Formula : C7H12N4O

- Molecular Weight : 168.2 g/mol

- CAS Number : 247583-80-8

- Structure : The compound features a pyrazole ring with an amino group and a carboxamide functional group, which are essential for its biological activity.

Antiviral Activity

Research indicates that pyrazole derivatives, including 4-amino compounds, exhibit antiviral properties. A study highlighted the effectiveness of certain pyrazole derivatives against viruses such as HSV-1 (Herpes Simplex Virus Type 1). Compounds with structural modifications showed varying degrees of inhibition, suggesting that the introduction of specific functional groups can enhance antiviral efficacy .

Table 1: Antiviral Activity of Pyrazole Derivatives

| Compound | Virus Targeted | IC50 (μM) | Notes |

|---|---|---|---|

| A-87380 | HSV-1 | 50 | Neuraminidase inhibitor |

| Compound 5 | VSV | EC50 values better than other derivatives | Effective against viral replication |

Anticancer Activity

This compound has shown promising anticancer activity in various studies. It was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for cancer treatment as it disrupts the proliferation of cancer cells .

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 5 | HepG2 (liver cancer) | 0.08–12.07 | Tubulin polymerization inhibitor |

| Compound 6 | HeLa (cervical cancer) | Moderate activity | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its antiviral and anticancer properties, this compound has also been evaluated for anti-inflammatory effects. Certain derivatives have demonstrated significant anti-inflammatory activity, suggesting their potential use in treating inflammatory diseases .

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives:

- Antiviral Efficacy : In a study examining various pyrazole compounds, researchers found that modifications at the C-5 position significantly increased activity against HSV-1. The introduction of ester groups was particularly effective .

- Cancer Treatment Potential : A compound similar to 4-amino derivatives was tested against multiple cancer cell lines, revealing potent inhibitory effects on cell proliferation with minimal toxicity to normal cells. This highlights the selective nature of these compounds in targeting cancer cells .

- Inflammation Models : In vivo models demonstrated that certain pyrazole derivatives reduced inflammation markers significantly compared to controls, indicating their therapeutic potential in inflammatory conditions .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide, and how can reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves condensation reactions starting from pyrazole precursors. For example, azidomethylation using NaN₃ in DMF at 50°C (3 hours) followed by cyclization with cyanocetamide in THF under reflux (5 hours) is a common approach . Post-reaction work-up includes ice-water quenching, filtration, and recrystallization from ethanol or toluene to isolate the product. Variations in solvent (e.g., DMF vs. THF) and temperature may impact purity and yield due to differences in reaction kinetics .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- X-ray crystallography resolves crystal packing and bond angles (e.g., mean C–C bond length: 0.003 Å, R factor: 0.047) .

- Mass spectrometry (MS-ESI) confirms molecular weight (e.g., observed [M+H]⁺ at m/z 390.3 vs. calculated 390.4) .

- Melting point analysis (e.g., 133–134°C for structurally similar pyrazole-carboxamides) and NMR spectroscopy validate functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize substituents to enhance biological activity?

- Methodology :

- Aryl group modifications (e.g., introducing electron-withdrawing groups like fluorine or methoxy) can improve binding affinity to biological targets. For example, analogs with 2,4-dichlorophenyl or benzylphenyl substituents show enhanced activity in kinase inhibition studies .

- Computational docking (e.g., using quantum chemical calculations to predict steric and electronic effects) guides rational design .

Q. What strategies resolve contradictions in synthetic yields or purity reported across studies?

- Methodology :

- Comparative analysis of reaction conditions (e.g., catalyst loading, solvent polarity, and temperature) identifies optimal parameters. For instance, DMF may accelerate azidomethylation but require rigorous purification to remove byproducts .

- HPLC-MS monitoring tracks intermediate formation to pinpoint inefficiencies in multi-step syntheses .

Q. How can computational methods streamline reaction design for novel derivatives?

- Methodology :

- Reaction path searches using quantum chemical calculations (e.g., density functional theory) predict feasible pathways and transition states .

- Machine learning models trained on experimental datasets (e.g., solvent effects, substituent compatibility) prioritize high-yield conditions .

Q. What are the stability considerations for long-term storage of this compound?

- Methodology :

- Stability studies under varying temperatures (-20°C to 25°C) and humidity levels (e.g., desiccated vs. ambient) identify degradation pathways. Structurally related pyrazole-carboxamides are sensitive to hydrolysis, necessitating anhydrous storage .

- Periodic HPLC analysis monitors purity over time, with degradation products characterized via MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。